molecular formula C6H9NO4 B561222 (R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate CAS No. 108550-47-6

(R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate

Cat. No.: B561222
CAS No.: 108550-47-6
M. Wt: 159.141
InChI Key: RJNMIFYAMICNJE-SCSAIBSYSA-N
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Description

(R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate is a synthetically versatile β-lactam (azetidin-2-one) building block of significant interest in medicinal chemistry and drug discovery. Its constrained four-membered ring structure serves as a privileged scaffold for the development of pharmacologically active compounds. The distinct stereochemistry (R-configuration) and the methoxy substituent at the N1 position are critical structural features that influence the compound's reactivity, metabolic stability, and interaction with biological targets, making it a valuable precursor for creating stereochemically defined molecular libraries. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules aimed at modulating various biological pathways. Research indicates that β-lactam cores are extensively explored for their antagonistic activity against ion channels, such as the TRPM8 (Transient Receptor Potential Melastatin 8) channel, which is a recognized target for managing neuropathic pain and other sensory disorders . Furthermore, the β-lactam scaffold is a well-established motif in the development of agents with antimicrobial and antitubercular activities, particularly in addressing multi-drug resistant strains . The morpholine and other saturated nitrogen heterocycles, which can be accessed from conformationally constrained scaffolds, are prominent features in CNS-active compounds, underlining the utility of such intermediates in neuroscientific research . The primary value of this reagent lies in its application as a sophisticated synthon for the diastereoselective synthesis of functionally diverse, rigid molecular architectures, enabling researchers to probe biological mechanisms and develop new therapeutic candidates. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2R)-1-methoxy-4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-6(9)4-3-5(8)7(4)11-2/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMIFYAMICNJE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC(=O)N1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as an amino acid derivative.

    Cyclization: The precursor undergoes cyclization to form the azetidine ring. This step may involve the use of reagents like triphosgene or phosgene in the presence of a base.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyazetidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyazetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives.

    Industrial Applications: The compound finds use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with structural similarity.

    4-Oxoazetidine-2-carboxylic acid: A related compound with a similar oxo group.

    Methyl 4-oxoazetidine-2-carboxylate: A non-chiral analog.

Uniqueness: ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate is unique due to its chiral nature and the presence of both methoxy and oxo functional groups

Biological Activity

(R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate (CAS No. 108550-47-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which contributes to its unique chemical reactivity and biological properties. The molecular formula is C7H11NO4C_7H_{11}NO_4, and it has a molecular weight of approximately 171.17 g/mol. The presence of the methoxy and carboxylate groups enhances its solubility and reactivity, making it a valuable scaffold in drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the compound may modulate enzyme activities or receptor interactions, leading to therapeutic effects. Specifically, its interaction with enzymes involved in metabolic pathways could influence cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with colorectal and ovarian cancers. The mechanism appears to involve the activation of caspases, leading to programmed cell death.

TRPM8 Antagonism

Recent research has identified this compound as a potential antagonist of the TRPM8 ion channel, which is implicated in pain sensation and thermoregulation. Electrophysiological assays have confirmed its antagonistic effects, indicating a possible role in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azetidine ring or substituents on the carboxylate group can significantly alter its efficacy and selectivity for biological targets.

ModificationBiological ActivityNotes
Methyl group on nitrogenIncreased potencyEnhances binding affinity to TRPM8
Hydroxyl substitutionReduced toxicityImproves safety profile
Alkyl chain extensionBroader spectrumEnhances antimicrobial activity

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics.
  • Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against human colorectal cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM, demonstrating considerable cytotoxicity and potential for further development as an anticancer agent .
  • TRPM8 Antagonism : A recent electrophysiological study highlighted the compound's role as a TRPM8 antagonist with an IC50 value of approximately 12 µM, suggesting its potential application in pain relief therapies targeting cold-sensitive pathways .

Q & A

Q. What are the recommended analytical methods for confirming the enantiomeric purity of (R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate?

Enantiomeric purity can be determined using chiral HPLC or polarimetry. For HPLC, select a chiral stationary phase (e.g., amylose- or cellulose-based columns) and optimize the mobile phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Compare retention times with a racemic mixture or a known (S)-enantiomer standard. Polarimetry requires measuring specific optical rotation ([α]D) and comparing it to literature values for the (R)-configuration. Cross-validate results with nuclear magnetic resonance (NMR) using chiral shift reagents like Eu(hfc)₃ .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

Racemization during synthesis often occurs at the azetidine ring’s chiral center. To mitigate this:

  • Use low-temperature conditions (<0°C) during nucleophilic substitution or esterification steps.
  • Employ non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
  • Avoid prolonged exposure to strong bases or acids.
  • Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining or UV visualization .

Q. What are the key stability considerations for storing this compound?

The compound’s β-lactam (azetidinone) ring is prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Avoid aqueous buffers unless immediately used. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How does the stereochemical configuration ((R) vs. (S)) influence the compound’s reactivity in ring-opening reactions?

The (R)-configuration at the azetidine carbon directs nucleophilic attack to specific positions due to steric and electronic effects. For example, in aminolysis reactions, the (R)-enantiomer favors nucleophilic attack at the 4-oxo position, forming β-amino esters. Computational studies (DFT at B3LYP/6-31G* level) can predict transition-state geometries, while experimental validation via X-ray crystallography confirms regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Contradictions may arise from solvent effects or impurities. For NMR:

  • Use deuterated solvents (CDCl₃ or DMSO-d₆) and ensure sample dryness.
  • Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values. For IR, discrepancies in carbonyl stretches (C=O at ~1750 cm⁻¹) may indicate keto-enol tautomerism. Validate via variable-temperature NMR or UV-Vis spectroscopy .

Q. How can researchers design assays to evaluate the compound’s biological activity against penicillin-binding proteins (PBPs)?

  • Target selection : Use purified PBPs (e.g., PBP2a from Staphylococcus aureus) in fluorometric assays.
  • Competitive binding : Incubate the compound with Bocillin FL (fluorescent penicillin analog) and measure fluorescence quenching via plate readers.
  • Kinetic analysis : Determine IC₅₀ values using nonlinear regression (GraphPad Prism) and compare with known β-lactamase inhibitors .

Methodological Guidance

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to predict binding poses in PBPs.
  • Molecular dynamics (MD) : GROMACS or AMBER for simulating stability of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore modeling : Use LigandScout to identify critical hydrogen-bond acceptors (methoxy group) and hydrophobic features (azetidine ring) .

Q. How to address low yields in multi-step syntheses involving this compound?

  • Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step.
  • Reaction monitoring : Employ in-situ IR or LC-MS to detect side products early.
  • Scale-up optimization : Use microreactors for exothermic steps (e.g., ring-closing) to improve heat dissipation .

Notes

  • For crystallographic data, deposit structures in the Cambridge Structural Database (CSD) and reference deposition codes .

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